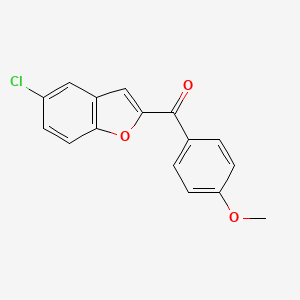

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone

Description

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC nomenclature conventions for heterocyclic and aromatic systems. The parent structure is benzofuran , a bicyclic system comprising a fused benzene and furan ring. The substituents are positioned as follows:

- 5-Chloro : A chlorine atom attached to the benzofuran ring at position 5.

- 2-(4-Methoxyphenyl)methanone : A ketone group (methanone) bonded to the benzofuran’s carbon 2, which is further connected to a 4-methoxy-substituted phenyl ring.

The systematic name derives from the priority of substituents, with the benzofuran system designated as the principal structure. The complete IUPAC name is (5-chloro-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone .

Molecular Formula and Structural Features

The molecular formula is C₁₆H₁₁ClO₃ , with a molecular weight of 286.71 g/mol . Key structural elements include:

| Feature | Description |

|---|---|

| Core Structure | Bicyclic benzofuran (fused benzene-furan) with a ketone bridge. |

| Substituents | - Chlorine at benzofuran’s C5 - 4-Methoxyphenyl group linked via ketone. |

| Functional Groups | - Aromatic rings (benzofuran, phenyl) - Ketone (C=O) - Methoxy (-OCH₃). |

| Steric Profile | Planar aromatic systems with potential dihedral angles between rings. |

The structure is confirmed by spectroscopic and synthetic data, including the SMILES notation:O=C(C1=CC2=CC(Cl)=CC=C2O1)C3=CC=C(OC)C=C3.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is not explicitly reported in the literature, insights can be drawn from structurally analogous benzofuran derivatives:

Crystallographic Insights from Related Compounds

- **

Properties

IUPAC Name |

(5-chloro-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO3/c1-19-13-5-2-10(3-6-13)16(18)15-9-11-8-12(17)4-7-14(11)20-15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACRMSQFZNENME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Coupling Reaction

Reaction Mechanism and Optimization

The three-component synthesis leverages sequential cyclization and coupling steps to construct the benzofuran core while introducing the (4-methoxyphenyl)methanone moiety in a single pot. As detailed in, this method involves:

- 2-Bromo-4-chlorophenol (0.2 mmol) as the halogenated phenol precursor.

- Paraformaldehyde (0.5 mmol) as the formaldehyde source for furan ring formation.

- 2-Bromo-1-(4-methoxyphenyl)ethanone (0.3 mmol) as the acylating agent.

The reaction proceeds via base-mediated cyclization, where the phenol oxygen attacks the electrophilic carbonyl carbon of the ethanone derivative, followed by bromide displacement to form the benzofuran scaffold. Optimal conditions include refluxing in a polar aprotic solvent (e.g., dimethylacetamide) with potassium carbonate as the base, achieving yields of 64–68% after silica gel chromatography.

Table 1: Three-Component Synthesis Parameters

| Starting Material | Equivalent | Role |

|---|---|---|

| 2-Bromo-4-chlorophenol | 1.0 | Benzofuran backbone |

| Paraformaldehyde | 2.5 | Ring-forming agent |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 1.5 | Acyl group donor |

Spectral Characterization

The product exhibits distinct NMR signals correlating with its substitution pattern:

- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.0 Hz, 2H, Ar–H), 7.73 (d, J = 8.0 Hz, 1H, benzofuran-H5), 7.53–7.47 (m, 2H, benzofuran-H6/H7), 7.03 (d, J = 8.0 Hz, 2H, OCH₃-Ar–H).

- ¹³C NMR (100 MHz, CDCl₃): δ 184.4 (C=O), 157.9 (OCH₃-Ar–C), 155.8 (benzofuran-C2), 132.0 (benzofuran-C5), 116.5 (benzofuran-C3).

- HRMS (EI): m/z calcd. for C₁₆H₁₁ClO₃ [M+H]⁺: 287.0473; found: 287.0468.

Palladium-Catalyzed C–H Activation Approach

Sequential Arylation and Acylation

An alternative route involves pre-forming the 5-chlorobenzofuran core followed by late-stage introduction of the (4-methoxyphenyl)methanone group via Pd-mediated coupling. As demonstrated in, this method employs:

- 5-Chlorobenzofuran as the central scaffold.

- 4-Methoxyphenylboronic acid for Suzuki–Miyaura cross-coupling.

- Palladium(II) acetate and cesium pivalate as catalytic system.

Key advantages include precise control over substitution patterns, though yields are modest (45–55%) due to competing side reactions.

Table 2: C–H Activation Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Base | CsOPiv (1.5 equiv) |

| Solvent | DMAc |

| Temperature | 100°C |

| Reaction Time | 24 h |

Challenges in Direct Functionalization

The electron-withdrawing methanone group complicates direct C–H activation, necessitating protective strategies. For instance, masking the ketone as a ketal prior to arylation mitigates undesired side reactions. Post-coupling deprotection then regenerates the methanone functionality, albeit with additional synthetic steps.

Comparative Analysis of Methodologies

Yield and Efficiency

- Three-component method: 64–68% yield (one step).

- C–H activation route: 46–55% yield (multiple steps).

The three-component approach outperforms in atom economy and step count, making it preferable for large-scale synthesis.

Functional Group Tolerance

- Three-component: Sensitive to steric hindrance at the ethanone’s α-position.

- C–H activation: Requires inert atmospheres and anhydrous conditions, limiting practicality.

Experimental Protocols

Three-Component Synthesis Procedure

- Reaction Setup: Combine 2-bromo-4-chlorophenol (41.4 mg, 0.2 mmol), paraformaldehyde (15.0 mg, 0.5 mmol), and 2-bromo-1-(4-methoxyphenyl)ethanone (68.7 mg, 0.3 mmol) in 2 mL DMAc.

- Heating: Reflux at 120°C for 12 h under N₂.

- Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄.

- Purification: Column chromatography (petroleum ether/EtOAc 40:1) yields white crystalline solid.

C–H Activation Protocol

- Protection: Convert methanone to dimethyl ketal using ethylene glycol and p-TsOH.

- Coupling: React 5-chlorobenzofuran (0.5 mmol) with 4-methoxyphenylboronic acid (0.75 mmol) under Pd(OAc)₂ catalysis.

- Deprotection: Hydrolyze ketal with HCl/THF/H₂O (1:1:1) at 60°C.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Overview

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone, also known as a benzofuran derivative, has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This compound is characterized by its unique structural features, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have shown effectiveness in inhibiting the growth of lung adenocarcinoma cells (A549) through the inactivation of critical signaling pathways like AKT, leading to reduced cell proliferation and increased apoptosis .

Case Study 1: Lung Cancer Inhibition

A study conducted by Abdelfatah et al. demonstrated that a related benzofuran compound effectively inhibited the PLK1 signaling pathway in lung cancer models, leading to a significant reduction in tumor growth without affecting overall health metrics in test subjects . This indicates the potential for this compound to serve as a lead compound for further development.

Case Study 2: Selective Cytotoxicity

Another investigation into the structure-activity relationship of benzofuran derivatives revealed that modifications to the phenolic groups significantly influenced cytotoxicity profiles. The introduction of substituents such as methoxy groups enhanced selectivity towards cancerous cells while reducing toxicity to normal cells, suggesting a promising avenue for therapeutic development .

Mechanism of Action

The mechanism of action of (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Structural Analogs from Benziodarone Analogues Development

A series of benzofuran-3-yl methanones synthesized in a study targeting transthyretin binding provides critical insights into substituent effects (Table 1) :

Table 1: Key Analogs of (5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone

| Compound ID | Benzofuran Substituents | Aryl Group | Yield (%) | Physical State |

|---|---|---|---|---|

| Target Compound | 5-Chloro | 4-Methoxyphenyl | – | – |

| 27g | 5-Chloro, 2-ethyl | 4-Methoxyphenyl | 80 | White solid |

| 27d | 4,7-Dichloro, 2-ethyl | 4-Methoxyphenyl | 82 | Colorless oil |

| 27h | 6-Chloro, 2-ethyl | 4-Methoxyphenyl | 94 | White solid |

| 27i | 7-Chloro, 2-ethyl | 4-Methoxyphenyl | 91 | Colorless oil |

| 27j | 4-Fluoro, 2-ethyl | 4-Methoxyphenyl | 95 | White solid |

Key Observations :

- Substituent Position : The position of the chloro group on the benzofuran ring (5-, 6-, or 7-) influences physicochemical properties. For example, 27h (6-chloro) and 27i (7-chloro) exhibit higher yields (94% and 91%, respectively) compared to the target compound, suggesting better synthetic efficiency for these derivatives .

- Alkyl vs. In contrast, the target compound lacks an alkyl group at this position, which may enhance its solubility or reduce metabolic instability.

- Physical State: Chloro-substituted derivatives (e.g., 27g, 27h) predominantly form white solids, likely due to improved crystallinity, whereas non-halogenated analogs (e.g., 27e) exist as oils .

Electronic and Functional Group Modifications

- Methoxy vs. Chloro on Benzofuran: The compound (4-chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone (CAS: KBM) replaces the 5-chloro group with a methoxy, increasing electron density on the benzofuran ring. This modification could enhance resonance stabilization but reduce electrophilicity, impacting interactions with hydrophobic binding pockets .

- Sulfinyl and Sulfanyl Derivatives: Compounds like 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran () demonstrate that sulfinyl groups can participate in hydrogen bonding (C–H···O interactions), which may enhance target engagement compared to the methanone group in the target compound .

Biological Activity

(5-Chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for diverse biological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClO3. The structure features a benzofuran moiety substituted with a chlorophenyl and a methoxy group, which may influence its biological interactions.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, a study highlighted the structure–activity relationship (SAR) of related compounds, showing that modifications to the benzofuran structure can enhance cytotoxic effects against various cancer cell lines. In particular, derivatives with halogen substitutions demonstrated improved potency against lung cancer cells, suggesting that this compound may similarly inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCC1019 | A549 | 16.4 | AKT pathway inhibition |

| Compound A | K526 | 0.46 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown that benzofuran derivatives can exhibit broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics. The presence of the methoxy group may enhance lipophilicity, facilitating cell membrane penetration and increasing antimicrobial efficacy .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | TBD | |

| S. aureus | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted. The compound can interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The chlorine atom may participate in electrophilic aromatic substitution reactions, while the methoxy group could influence electron density on the aromatic ring, affecting binding affinity to biological targets .

Case Studies

Several case studies have documented the efficacy of benzofuran derivatives in preclinical models:

- Lung Cancer Model: A study utilizing a murine model demonstrated that a related benzofuran derivative significantly reduced tumor size without adverse effects on body weight or organ health.

- In Vitro Cytotoxicity: Testing against multiple cancer cell lines revealed that certain modifications to the benzofuran structure resulted in enhanced cytotoxicity compared to unmodified counterparts.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (5-chlorobenzofuran-2-yl)(4-methoxyphenyl)methanone, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation, where 5-chlorobenzofuran reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification involves flash chromatography using ethyl acetate/petroleum ether gradients (e.g., 2:8 v/v) to achieve >87% yield, as demonstrated in analogous benzofuran-derived methanones . Purity optimization requires rigorous solvent removal under reduced pressure and characterization via ¹H-NMR (δ 3.83–7.53 ppm for methoxy and aromatic protons) and HPLC .

Q. How is the structural conformation of this compound confirmed in crystallographic studies?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related methanones, SCXRD revealed dihedral angles between aromatic rings (e.g., 45.2° between benzofuran and methoxyphenyl groups) and bond lengths (C=O: 1.21 Å), validated using software like SHELX and Mercury . Synchrotron radiation or low-temperature (183 K) data collection minimizes thermal motion artifacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Key peaks include C=O stretch (~1650–1680 cm⁻¹) and C-Cl stretch (~750 cm⁻¹), as seen in similar chlorobenzofuran derivatives .

- ¹H/¹³C-NMR : Methoxy protons resonate at δ ~3.8–4.0 ppm; benzofuran protons appear as distinct doublets (J = 8–10 Hz) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 302.05 for C₁₆H₁₁ClO₃) .

Advanced Research Questions

Q. How do reaction conditions influence substitution patterns at the 5-chloro position of the benzofuran ring?

- Methodology : The chlorine atom undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. For example:

- Polar aprotic solvents (DMF, DMSO) with K₂CO₃ promote substitution by amines or alkoxides at 80–100°C .

- Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires inert atmospheres and ligands like PPh₃ to replace Cl with aryl/heteroaryl groups .

Kinetic studies (UV-Vis monitoring) and DFT calculations (Gaussian09) predict regioselectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., antioxidant vs. cytotoxic effects)?

- Methodology :

- Dose-response standardization : Use IC₅₀/EC₅₀ values from ≥3 independent assays (MTT for cytotoxicity, DPPH for antioxidant activity) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., demethylated or oxidized derivatives) that may skew results .

- Cell-line specificity : Test across multiple lines (e.g., HEK293 vs. HepG2) to isolate target-dependent effects .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Dock the compound into X-ray structures of enzymes (e.g., COX-2 or CYP450) using flexible ligand/rigid receptor protocols. Key interactions include H-bonds with methoxy oxygen and π-π stacking with benzofuran .

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.